molecular formula C9H13BrO B12906272 Furan, 2-(3-bromopropyl)-5-ethyl- CAS No. 112561-63-4

Furan, 2-(3-bromopropyl)-5-ethyl-

Cat. No.: B12906272
CAS No.: 112561-63-4
M. Wt: 217.10 g/mol
InChI Key: FGSMDUFZEYXVKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan, 2-(3-bromopropyl)-5-ethyl- is an organic compound with the molecular formula C9H13BrO. It belongs to the class of furan derivatives, which are known for their aromatic and heterocyclic properties. This compound is characterized by the presence of a bromopropyl group and an ethyl group attached to the furan ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan, 2-(3-bromopropyl)-5-ethyl- typically involves the bromination of 2-(3-propyl)-5-ethylfuran. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

On an industrial scale, the production of Furan, 2-(3-bromopropyl)-5-ethyl- can be achieved through continuous flow processes. These processes involve the use of automated reactors that ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Furan, 2-(3-bromopropyl)-5-ethyl- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-(3-propyl)-5-ethylfuran.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines are used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Major Products Formed

    Nucleophilic Substitution: Formation of 2-(3-hydroxypropyl)-5-ethylfuran, 2-(3-cyanopropyl)-5-ethylfuran, or 2-(3-aminopropyl)-5-ethylfuran.

    Oxidation: Formation of 2-(3-bromopropyl)-5-ethylfuranone or other oxygenated derivatives.

    Reduction: Formation of 2-(3-propyl)-5-ethylfuran.

Scientific Research Applications

Furan, 2-(3-bromopropyl)-5-ethyl- has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of pharmaceuticals and as a building block for drug discovery.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of Furan, 2-(3-bromopropyl)-5-ethyl- involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The furan ring’s aromaticity and electron-rich nature make it susceptible to electrophilic attack, leading to various chemical transformations. The compound’s reactivity is influenced by the presence of the bromopropyl and ethyl groups, which modulate its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Furan, 2-(3-chloropropyl)-5-ethyl-: Similar structure but with a chlorine atom instead of bromine.

    Furan, 2-(3-iodopropyl)-5-ethyl-: Similar structure but with an iodine atom instead of bromine.

    Furan, 2-(3-hydroxypropyl)-5-ethyl-: Similar structure but with a hydroxyl group instead of bromine.

Uniqueness

Furan, 2-(3-bromopropyl)-5-ethyl- is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis.

Properties

112561-63-4

Molecular Formula

C9H13BrO

Molecular Weight

217.10 g/mol

IUPAC Name

2-(3-bromopropyl)-5-ethylfuran

InChI

InChI=1S/C9H13BrO/c1-2-8-5-6-9(11-8)4-3-7-10/h5-6H,2-4,7H2,1H3

InChI Key

FGSMDUFZEYXVKD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)CCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.